4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

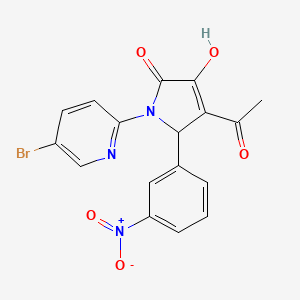

This compound is a pyrrol-2-one derivative featuring a 5-bromopyridin-2-yl substituent at the N1 position, a 3-nitrophenyl group at the C5 position, and an acetyl group at the C4 position. The hydroxyl group at C3 and the conjugated lactam ring contribute to its hydrogen-bonding capacity and structural rigidity. The bromine and nitro substituents enhance electron-withdrawing effects, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

3-acetyl-1-(5-bromopyridin-2-yl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O5/c1-9(22)14-15(10-3-2-4-12(7-10)21(25)26)20(17(24)16(14)23)13-6-5-11(18)8-19-13/h2-8,15,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPCABDSQNZFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=NC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387486 | |

| Record name | 4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-61-7 | |

| Record name | 4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the bromopyridine moiety: This step might involve a halogenation reaction using bromine or a brominating agent.

Acetylation: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of “4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- For example, Compound 15k (4-bromo/4-amino) has a lower melting point (247–249.5°C) compared to Compound 30 (263–265°C), likely due to reduced hydrogen bonding from the amino group .

- Synthetic Challenges : Bulky substituents (e.g., 4-bromo-2-fluorophenyl in Compound 39) result in low yields (4%), highlighting steric challenges during cyclization . The target compound’s 5-bromopyridinyl and 3-nitrophenyl groups may pose similar synthetic hurdles.

Physicochemical Properties

- Hydrogen Bonding : The C3 hydroxyl and lactam carbonyl enable hydrogen bonding, critical for receptor interactions. Acetyl groups (common in Compounds 20, 30, and the target) may stabilize tautomeric forms .

- Solubility: Nitro groups reduce solubility in aqueous media, whereas amino or hydroxypropyl substituents (e.g., Compound 15k, 20) improve it .

Biological Activity

The compound 4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a novel pyrrolidine derivative that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C16H15BrN2O3

- Molecular Weight : 373.21 g/mol

The presence of both bromine and nitro groups suggests potential for reactivity and biological interaction, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrrolidine derivatives. For instance, compounds bearing structural similarities have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study evaluating a series of 5-oxopyrrolidine derivatives, it was found that certain compounds exhibited a significant reduction in cell viability of A549 cells when treated with concentrations around 100 µM for 24 hours. The most potent derivatives reduced cell viability to approximately 66% compared to untreated controls, demonstrating a structure-dependent activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar scaffolds have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In vitro testing against clinically relevant pathogens demonstrated that certain derivatives exhibited selective antimicrobial activity, particularly against methicillin-resistant strains. The compounds were effective at low concentrations, suggesting their potential as therapeutic agents against resistant infections .

Structure-Activity Relationship (SAR)

The biological activities of these compounds are closely linked to their structural features. The presence of specific functional groups (e.g., acetyl and nitro) significantly influences their interaction with biological targets.

| Compound Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-acetyl | High (A549) | Moderate (MRSA) |

| 5-bromo | Moderate | High (multi-drug resistant) |

| 3-nitro | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.